2-Chloro-6-(4-methoxyphenyl)nicotinonitrile
Overview
Description
“2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” is a chemical compound with the molecular formula C13H9ClN2O . It has a molecular weight of 244.68 and is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” is defined by its molecular formula, C13H9ClN2O . The compound contains a nitrile group (CN), a methoxy group (OCH3), and a chloro group (Cl) attached to different positions of the pyridine ring .Physical And Chemical Properties Analysis
“2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” has a molecular weight of 244.68 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of nicotinonitrile, including those structurally related to 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile, have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. The structural elucidation of these compounds was accomplished through techniques such as IR, 1H-NMR, and mass spectral data, revealing their potential in antimicrobial applications (J. V. Guna et al., 2015).
Corrosion Inhibition
Nicotinonitrile derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. Specifically, compounds structurally similar to 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile have shown promising results in protecting N80 steel against corrosion in HCl solutions, indicating their potential as corrosion inhibitors in industrial applications (K. R. Ansari et al., 2015).
Photovoltaic and Photophysical Applications
The photovoltaic performances of certain nicotinonitrile derivatives, including those resembling 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile, have been investigated in dye-sensitized solar cells (DSSCs). These studies have found that such compounds can significantly enhance the efficiency of DSSCs, making them valuable for solar energy conversion and storage technologies (B. Hemavathi et al., 2019).
Luminescent Materials
Nicotinonitrile derivatives have been synthesized and characterized for their potential as luminescent materials, capable of emitting blue light. This research has included detailed studies on their synthesis, crystal structure, and photophysical properties, highlighting their applications in developing new materials for optical and electronic devices (T. N. Ahipa et al., 2014).
Antiprotozoal Activity
Studies have also explored the antiprotozoal activities of nicotinonitrile derivatives, with findings indicating significant efficacy against protozoan parasites such as Trypanosoma and Plasmodium species. These compounds have shown potential as therapeutic agents in treating diseases caused by these parasites, with some demonstrating curative effects in in vivo models (M. Ismail et al., 2003).
Mechanism of Action
Target of Action
It’s known that nicotinonitrile derivatives can interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
It’s known that nicotinonitrile derivatives can exhibit hypoglycemic activity . This suggests that these compounds may interact with targets involved in glucose metabolism, potentially influencing insulin signaling or glucose uptake .
Result of Action
It’s known that nicotinonitrile derivatives can exhibit hypoglycemic activity, suggesting they may influence glucose levels within cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Future Directions
properties
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-15)13(14)16-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDIRQBLYTDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377667 | |
Record name | 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | |
CAS RN |
306977-91-3 | |
Record name | 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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